molecular formula C14H14O4 B1615592 1,2-Bis(4-hydroxyphenoxy)ethane CAS No. 24209-90-3

1,2-Bis(4-hydroxyphenoxy)ethane

Cat. No.: B1615592
CAS No.: 24209-90-3
M. Wt: 246.26 g/mol
InChI Key: CLMNUWIUDGZFCN-UHFFFAOYSA-N
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Description

1,2-Bis(4-hydroxyphenoxy)ethane is a symmetric aromatic diol compound with an ethane backbone substituted by two 4-hydroxyphenoxy groups. It is synthesized via hydrolysis of 1,2-bis(4-aminophenyl)ethane diazonium salt, followed by Steglich esterification to introduce functional groups like acrylates for cross-linking applications in polymer networks . The compound’s hydroxyl groups enable hydrogen bonding and reactivity in esterification, making it valuable in designing liquid crystalline networks and functional materials.

Properties

IUPAC Name

4-[2-(4-hydroxyphenoxy)ethoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14/h1-8,15-16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMNUWIUDGZFCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OCCOC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50289606
Record name 1,2-bis(4-hydroxyphenoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24209-90-3
Record name NSC62372
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62372
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-bis(4-hydroxyphenoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Bis(4-hydroxyphenoxy)ethane can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyphenol with ethylene glycol in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction typically proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the phenol react with the ethylene glycol to form the desired product.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(4-hydroxyphenoxy)ethane undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst.

Major Products:

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Nitro or halogenated phenoxyethane derivatives.

Scientific Research Applications

1,2-Bis(4-hydroxyphenoxy)ethane has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and resins.

Mechanism of Action

The mechanism of action of 1,2-Bis(4-hydroxyphenoxy)ethane involves its ability to form hydrogen bonds and interact with various molecular targets. The hydroxyl groups can participate in hydrogen bonding with other molecules, influencing the compound’s reactivity and interactions. Additionally, the phenoxy groups can engage in π-π interactions with aromatic systems, further modulating its activity.

Comparison with Similar Compounds

Reactivity and Stability

  • Electron-Donating vs. Withdrawing Groups: The hydroxyl groups in this compound enhance polarity and reactivity in esterification, while nitro groups in its nitrophenoxy analog improve thermal stability but reduce solubility .
  • Metal Coordination: Dppe and pyridyl derivatives exhibit strong coordination with transition metals (e.g., Au, Co), enabling applications in catalysis and antitumor complexes . In contrast, the hydroxyphenoxy variant lacks such coordination sites.

Environmental Impact

  • Brominated compounds (e.g., BTBPE) exhibit bioaccumulation and toxicity concerns, unlike non-halogenated derivatives .

Biological Activity

1,2-Bis(4-hydroxyphenoxy)ethane (also known as bisphenol A ether or BPAE) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which consists of two hydroxyphenyl groups linked by an ethane bridge. This structure imparts specific chemical properties that influence its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The phenolic hydroxyl groups in the compound enable it to act as an antioxidant, scavenging free radicals and reducing oxidative stress.
  • Enzyme Inhibition : Studies have indicated that compounds with similar structures can inhibit key enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs), which are important targets in drug design for neurodegenerative diseases and other conditions .
  • Hormonal Modulation : Given its structural similarity to endocrine disruptors, it may interact with hormone receptors, potentially influencing hormonal pathways.

Antimicrobial Properties

Research has suggested that this compound exhibits antimicrobial properties. A study indicated that compounds with similar phenolic structures demonstrated significant activity against various bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

This compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to modulate oxidative stress levels could also contribute to its anticancer effects.

Neuroprotective Effects

The potential neuroprotective effects of this compound have been explored in the context of Alzheimer’s disease. Its inhibitory action on AChE suggests it could enhance cholinergic neurotransmission, which is often impaired in neurodegenerative diseases .

Case Studies

  • AChE Inhibition Study : In a comparative study of various phenolic compounds, this compound showed promising AChE inhibitory activity with a Ki value indicating strong binding affinity . This positions it as a potential candidate for further development as a therapeutic agent for Alzheimer's disease.
  • Antimicrobial Activity Evaluation : A series of tests against Gram-positive and Gram-negative bacteria revealed that this compound exhibited significant antibacterial activity, suggesting its utility in developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntioxidantScavenging free radicals
AChE InhibitionCompetitive inhibition
AntimicrobialDisruption of cell membranes
AnticancerInduction of apoptosis
NeuroprotectiveEnhancement of cholinergic transmission

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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